![molecular formula C21H23N3O2 B12428254 N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide CAS No. 922726-10-1](/img/structure/B12428254.png)
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panobinostat, sold under the brand name Farydak, is a medication used for the treatment of multiple myeloma. It is a hydroxamic acid and acts as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). Panobinostat was approved for medical use in the United States in February 2015 and in the European Union in August 2015 . It is known for its potent antitumor activity, attributed to epigenetic modulation of gene expression and inhibition of protein metabolism .
Vorbereitungsmethoden
The synthesis of Panobinostat involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then directly condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to afford the key intermediate (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Subsequently, a nucleophilic substitution reaction is carried out to generate the desired compound .
Analyse Chemischer Reaktionen
Panobinostat undergoes various chemical reactions, including reduction, hydrolysis, oxidation, and glucuronidation processes. Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C19 . The major products formed from these reactions are metabolites resulting from the reduction, hydrolysis, and oxidation of the hydroxamic acid side chain .
Wissenschaftliche Forschungsanwendungen
Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to induce antitumor activity in various cancer cell lines, including epithelioid sarcoma and rhabdoid tumor cells . Panobinostat is also being investigated for its potential use in treating brain tumors, with studies examining its efficacy in different models and species . Additionally, it has been tested in combination with other therapeutics to enhance its anticancer effects .
Wirkmechanismus
Panobinostat exerts its effects by inhibiting multiple histone deacetylase enzymes, leading to an increase in acetylation of histone proteins. This results in increased DNA transcription and accumulation of different proteins, reducing cell proliferation and inducing cell death . The main molecular targets of Panobinostat are histone deacetylases, which play a crucial role in controlling cell cycle progression, cell survival, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Panobinostat is a potent pan-HDAC inhibitor, similar to other histone deacetylase inhibitors such as vorinostat and romidepsin. Panobinostat is unique in its ability to inhibit multiple histone deacetylase enzymes, making it one of the most potent DAC inhibiting agents available on the market . Other similar compounds include belinostat and chidamide, which also target histone deacetylases but differ in their selectivity and potency .
Eigenschaften
IUPAC Name |
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870350 |
Source


|
| Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922726-10-1 |
Source


|
| Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
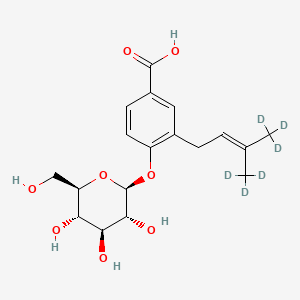

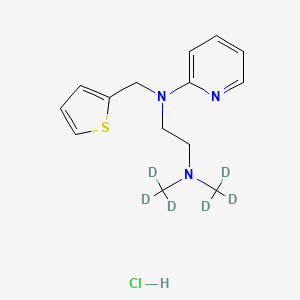
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)
![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)




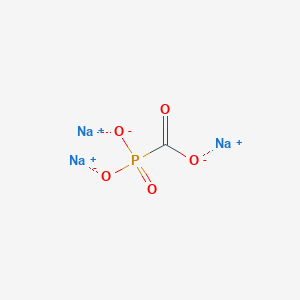
![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)
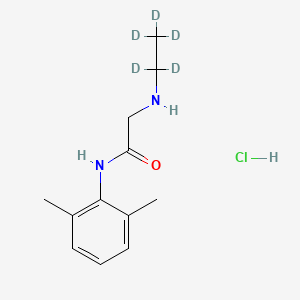
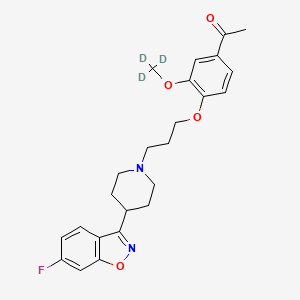
![(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate](/img/structure/B12428255.png)
